4-Bromo-1H-indole-6-carboxamide
Overview
Description
“4-Bromo-1H-indole-6-carboxamide” is a compound that is part of the indole family . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1H-indole-6-carboxamide” consists of an indole ring, which is a fused bicyclic structure containing a benzene ring and a pyrrole ring . The compound has a bromine atom at the 4-position and a carboxamide group at the 6-position of the indole ring .Scientific Research Applications
Synthesis and Derivatives
Novel Indole Derivatives Synthesis : A study by Brennfuehrer et al. (2008) describes the synthesis of novel 4-indolylmaleimides, potentially bioactive compounds, through palladium-catalyzed reactions involving compounds like 3-bromo-1-methyl-4-(2-methyl-3-indolyl)maleimide (Brennfuehrer et al., 2008).
Functionalized Indoles Synthesis : Grant et al. (2011) discuss methods for synthesizing 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are important intermediates in medicinal chemistry (Grant et al., 2011).
Antibacterial Applications
- Antibacterial Activity of Indole Derivatives : Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activity against various bacterial strains, finding some compounds with inhibitory effects (Carrasco et al., 2020).
Antituberculosis Agents
- Antituberculosis Agents : Kondreddi et al. (2013) identified indole-2-carboxamides as a new class of antituberculosis agents, demonstrating in vitro and in vivo efficacy (Kondreddi et al., 2013).
Chemical Synthesis and Functionalization
- Synthesis of Indole Derivatives : Sharma et al. (2020) developed a strategy for the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its importance in the formation of compounds like Herdmanine D (Sharma et al., 2020).
Photophysical Studies
- Fluorescent Indole Derivatives : Pereira et al. (2010) synthesized new indole derivatives with high fluorescence quantum yields, indicating their potential as fluorescent probes (Pereira et al., 2010).
Indole in Organic Synthesis
- Use in Organic Synthesis : Zeng et al. (2020) discussed the role of indole-N-carboxylic acids and indole-N-carboxamides in organic synthesis, particularly in multicomponent reactions and C-H functionalization (Zeng et al., 2020).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-Bromo-1H-indole-6-carboxamide” and other indole derivatives could be potential candidates for the development of new drugs .
properties
IUPAC Name |
4-bromo-1H-indole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBUAZLOWILMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-indole-6-carboxamide |
Synthesis routes and methods
Procedure details
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